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Introduction

Branaplam (LMIO70/NVS-SM1) is a small molecule splicing modulator that has demonstrated
significant therapeutic potential by altering the pre-mRNA splicing of specific gene transcripts.
Initially developed for Spinal Muscular Atrophy (SMA) to promote the inclusion of exon 7 in the
Survival of Motor Neuron 2 (SMN2) gene, it has also been investigated for Huntington's
Disease (HD) due to its ability to induce the inclusion of a cryptic exon in the Huntingtin (HTT)
transcript, leading to the degradation of the mutant HTT protein.[1][2][3][4] This document
provides detailed application notes and protocols for conducting in vitro splicing assays to
evaluate the efficacy and mechanism of action of branaplam.

Mechanism of Action

Branaplam functions by binding to and stabilizing the U1 small nuclear ribonucleoprotein
(snRNP) complex at the 5' splice site of the pre-mRNA.[2][3][5] This stabilization enhances the
recognition of weak or cryptic splice sites, thereby modulating the outcome of the splicing
process. In the case of SMNZ2, this leads to increased production of the full-length, functional
SMN protein.[4][6] For the HTT gene, branaplam promotes the inclusion of a novel 115 bp
frameshift-inducing exon, which results in the nonsense-mediated decay of the HTT mRNA and
a subsequent reduction in HTT protein levels.[1][7][8]
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Data Presentation

The following tables summarize the quantitative data on the effects of branaplam on SMN2
and HTT splicing from various in vitro studies.

Table 1: Effect of Branaplam on SMN2 Splicing

Parameter Value Cell Line/System Reference

EC50 for SMN protein

) 20 nM Not Specified [9][10]
increase

EC50 in SMN2 3.5 uM (for parent NSC34 motor neuron (1]
reporter assay compound) cells

EC50 in mouse SMN 0.6 uM (for parent
Mouse myoblasts [11]
ELISA assay compound)

Table 2: Effect of Branaplam on Huntingtin (HTT) Splicing and Expression
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Parameter Value Cell Line/System Reference
Fibroblasts, iPSCs,
IC50 for tHTT and ] )
<10 nM cortical progenitors, (L7 2][13][14][15]

MHTT reduction

and neurons

Reduction of HTT

) 30% to 95% SH-SY5Y cells [16]
transcripts
Reduction of HTT
) Up to 55% SH-SY5Y cells [16]
protein
Reduction of mHTT ) )
Up to 70% HD patient cell lines [16]

protein

Amelioration of
aberrant splicing in
HD

27.6% reduction in
absolute inclusion

level differences

HD patient fibroblasts

[3]

Amelioration of
aberrant splicing in
HD

28.6% reduction in
absolute inclusion

level differences

HD patient iPSC-
derived cortical

neurons

[3]

Experimental Protocols

This section provides detailed protocols for key experiments to assess the in vitro effects of

branaplam.

Protocol 1: Culturing and Treatment of Human Induced
Pluripotent Stem Cells (iPSCs)

This protocol is adapted from established iPSC culture guidelines and is suitable for

maintaining pluripotency and preparing cells for branaplam treatment.

Materials:

e Human iPSC line (e.g., from an HD patient or a healthy control)

o Matrigel-coated 6-well plates

© 2025 BenchChem. All rights reserved.

3/14

Tech Support


https://www.promega.com/resources/protocols/technical-bulletins/0/celltiter-glo-luminescent-cell-viability-assay-protocol/
https://bio-protocol.org/exchange/minidetail?id=5417742&type=30
https://www.protocols.io/view/rna-isolation-from-cultured-mammalian-cells-using-5qpvo98b7v4o/v1
https://pubmed.ncbi.nlm.nih.gov/40536876/
https://www.tandfonline.com/doi/full/10.2144/000112208
https://pmc.ncbi.nlm.nih.gov/articles/PMC8152502/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6435127/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6435127/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6435127/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10506163/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10506163/
https://www.benchchem.com/product/b560654?utm_src=pdf-body
https://www.benchchem.com/product/b560654?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b560654?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Methodological & Application

Check Availability & Pricing

e MTeSR™1 or Essential 8™ Medium

e ROCK inhibitor (Y-27632)

o DPBS (without Ca2+/Mg2+)

e TrypLE™ Express Enzyme

« Branaplam stock solution (in DMSO)

Procedure:

o Plate Coating: Coat 6-well plates with Matrigel according to the manufacturer's instructions.

o Cell Thawing and Seeding:

[e]

Rapidly thaw a vial of iPSCs in a 37°C water bath.

o

Transfer the cells to a 15 mL conical tube containing 5 mL of pre-warmed
mTeSR™1/Essential 8™ Medium.

o

Centrifuge at 200 x g for 5 minutes.

[¢]

Resuspend the cell pellet in fresh medium supplemented with 10 uM ROCK inhibitor.

[e]

Plate the cells onto the Matrigel-coated plate.
e Cell Maintenance:

o Change the medium daily with fresh mTeSR™1/Essential 8™ Medium (without ROCK
inhibitor after the first 24 hours).

o Passage the cells when colonies become large and start to touch, typically every 4-6 days.
Use TrypLE™ Express for dissociation.

« Branaplam Treatment:

o Once iPSCs reach 70-80% confluency, replace the medium with fresh medium containing
the desired concentration of branaplam (e.g., 0.1 nM to 100 nM). Include a DMSO vehicle
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control.

o Incubate the cells for the desired treatment period (e.g., 48-72 hours).

o After incubation, harvest the cells for downstream analysis (RNA or protein extraction).

Protocol 2: Total RNA Extraction using TRIzol Reagent

This protocol describes the extraction of high-quality total RNA from cultured cells for
subsequent analysis.[12][17][18][19][20]

Materials:

TRIzol™ Reagent

e Chloroform

 |sopropanol

» 75% Ethanol (in RNase-free water)

o RNase-free water

e Microcentrifuge tubes

Procedure:

e Cell Lysis:

o

Aspirate the culture medium from the well.

[¢]

Add 1 mL of TRIzol™ Reagent directly to the 6-well plate.

[¢]

Scrape the cells and pipette the lysate up and down several times to homogenize.

[e]

Transfer the lysate to a microcentrifuge tube.

e Phase Separation:
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[e]

Incubate the homogenate for 5 minutes at room temperature.

(¢]

Add 0.2 mL of chloroform per 1 mL of TRIzol™ Reagent.

[¢]

Shake the tube vigorously for 15 seconds and incubate at room temperature for 2-3
minutes.

[¢]

Centrifuge at 12,000 x g for 15 minutes at 4°C. The mixture will separate into three
phases.

* RNA Precipitation:
o Carefully transfer the upper agueous phase to a new tube.
o Add 0.5 mL of isopropanol per 1 mL of TRIzol™ Reagent used.

o Incubate at room temperature for 10 minutes and then centrifuge at 12,000 x g for 10
minutes at 4°C.

 RNA Wash:

o Discard the supernatant.

o Wash the RNA pellet with 1 mL of 75% ethanol.

o Vortex briefly and centrifuge at 7,500 x g for 5 minutes at 4°C.
» RNA Solubilization:

o Discard the ethanol wash.

o Briefly air-dry the pellet for 5-10 minutes.

o Resuspend the RNA in an appropriate volume of RNase-free water.

Protocol 3: RT-gPCR for Alternative Splicing
Quantification
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This protocol allows for the quantification of different splice isoforms of a target gene.[5][6][11]
[21][22]

Materials:

Total RNA sample
o Reverse Transcriptase kit (e.g., GoScript™)
e (PCR Master Mix (e.g., GoTag® Green Master Mix)

e Primers specific for the different splice isoforms (exon-inclusion and exon-skipping forms)
and a housekeeping gene.

e gPCR instrument
Procedure:
o cDNA Synthesis:

o Synthesize cDNA from 1 ug of total RNA using a reverse transcriptase kit according to the
manufacturer's instructions.

» (PCR Reaction Setup:

o Prepare the gPCR reaction mix in a total volume of 20 pL:

10 pL 2x gPCR Master Mix

0.5 pL Forward Primer (10 pM)

0.5 pL Reverse Primer (10 uM)

1 pL cDNA template

8 UL Nuclease-free water

e (PCR Cycling Conditions:
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o Perform the gPCR with the following cycling conditions (can be optimized):
» Initial denaturation: 95°C for 2 minutes
= 40 cycles of:
» Denaturation: 95°C for 15 seconds
= Annealing/Extension: 60°C for 1 minute

o Include a melt curve analysis at the end of the run to verify product specificity.

o Data Analysis:

o Calculate the relative abundance of each splice isoform using the AACt method,
normalizing to the housekeeping gene. The Percent Splicing Inclusion (PSI) can be
calculated as: PSI = [Inclusion isoform] / ([Inclusion isoform] + [Skipping isoform]).

Protocol 4: Meso Scale Discovery (MSD) Assay for
Huntingtin Protein Quantification

This protocol outlines the steps for quantifying total and mutant Huntingtin protein levels using
the MSD platform.[10][16][23][24][25]

Materials:

MSD plates pre-coated with capture antibody (e.g., for total or mutant HTT)

Cell lysates

Detection antibody (SULFO-TAG labeled)

MSD Read Buffer T

MSD instrument

Procedure:

e Plate Preparation:
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o Wash the MSD plates with wash buffer.

o Block the plates with a blocking buffer for 1 hour at room temperature with shaking.

e Sample Incubation:
o Add 25-50 puL of cell lysate (diluted in blocking buffer) to each well.
o Incubate for 1-2 hours at room temperature with shaking.
o Detection Antibody Incubation:
o Wash the plates three times with wash buffer.
o Add the SULFO-TAG labeled detection antibody (diluted in blocking buffer).
o Incubate for 1 hour at room temperature with shaking.
e Reading the Plate:
o Wash the plates three times with wash buffer.
o Add 150 pL of MSD Read Buffer T to each well.
o Read the plate immediately on an MSD instrument.
o Data Analysis:

o Quantify the protein levels by comparing the electrochemiluminescence signal to a
standard curve generated with recombinant HTT protein.

Protocol 5: Cell Viability Assay using CellTiter-Glo®

This assay determines cell viability by measuring ATP levels and is useful for assessing the
cytotoxicity of branaplam.[1][7][8][9][26]

Materials:

e Cells cultured in opaque-walled 96-well plates
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o CellTiter-Glo® Reagent
e Luminometer
Procedure:
e Cell Plating and Treatment:
o Plate cells at a density that ensures logarithmic growth for the duration of the experiment.

o Treat the cells with a range of branaplam concentrations and a vehicle control for the
desired time period (e.g., 72 hours).

e Assay Procedure:

[¢]

Equilibrate the plate to room temperature for approximately 30 minutes.

[¢]

Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each
well.

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

[¢]

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

[e]

e Measurement:
o Measure the luminescence using a plate-reading luminometer.
o Data Analysis:

o Calculate cell viability as a percentage of the vehicle-treated control.

Mandatory Visualizations

© 2025 BenchChem. All rights reserved. 10/ 14 Tech Support


https://www.benchchem.com/product/b560654?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b560654?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Methodological & Application

Check Availability & Pricing

pre-mRNA

Intron (with 5 splice site)

Exon Exon

binds to 5' splice site Spliceosome Component

U1 snRNP

Stabilized U1-pre-mRNA Altered mRNA

Splicing Modulation

Complex (e.g., Exon Inclusion)

Click to download full resolution via product page

Caption: Branaplam stabilizes the U1 snRNP at the 5' splice site, modulating splicing.

© 2025 BenchChem. All rights reserved.

11/14 Tech Support


https://www.benchchem.com/product/b560654?utm_src=pdf-body-img
https://www.benchchem.com/product/b560654?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b560654?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Start: Cell Culture
(e.g., iPSCs, Fibroblasts)

Branaplam Treatment
(Dose-Response)

Cell Harvesting

Downstrdam Analysis

y y

RNA Extraction (Protein Extractior) el il Assay)

(e.g., CellTiter-Glo)
RT-gPCR for MSD Assay for
Splicing Analysis Protein Quantification

Data Analysis and
Interpretation

Click to download full resolution via product page

Caption: Workflow for an in vitro splicing assay to evaluate branaplam's effects.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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